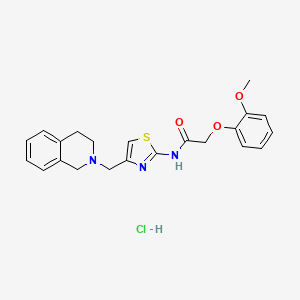

![molecular formula C19H20N2O2S B3002504 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide CAS No. 906784-22-3](/img/structure/B3002504.png)

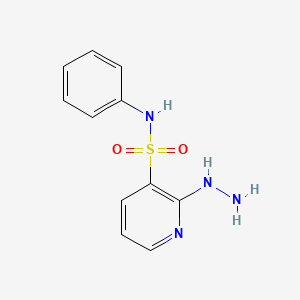

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been associated with antidepressant activity

Mode of Action

Some benzothiazole derivatives have shown to reduce the immobility time of mice in tail suspension tests and modified forced swimming tests . This suggests that these compounds may interact with their targets to modulate neuronal activity, potentially influencing neurotransmitter systems involved in mood regulation.

Biochemical Pathways

Benzothiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The compound’s influence on these pathways could be a result of its interaction with various targets, leading to downstream effects on cellular functions.

Pharmacokinetics

A study on similar benzothiazole derivatives suggested that they may possess good pharmacokinetic profiles .

Result of Action

Some benzothiazole derivatives have shown antidepressant-like activities, reducing the immobility time of mice in tail suspension tests and modified forced swimming tests without significantly altering the total number of spontaneous locomotor activities . This suggests that these compounds may have specific effects on neuronal activity related to mood regulation.

Preparation Methods

The synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate benzamide derivatives. The reaction conditions often include the use of coupling agents such as uronium-type activating systems (e.g., TBTU/HOBt/DIPEA) or phosphonic acid anhydride methods (e.g., T3P/Py) to facilitate the formation of amides in moderate to excellent yields . Industrial production methods may involve bulk custom synthesis and procurement .

Chemical Reactions Analysis

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-5 and C-2 positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide has several scientific research applications, including:

Comparison with Similar Compounds

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide can be compared with other benzothiazole derivatives, such as:

Sulfathiazole: An antimicrobial drug with a similar benzothiazole core.

Ritonavir: An antiretroviral drug that also contains a benzothiazole ring.

Abafungin: An antifungal drug with a benzothiazole structure.

Bleomycin: An antineoplastic drug that includes a benzothiazole moiety. The uniqueness of this compound lies in its specific substitution pattern and the presence of the isopropoxybenzamide group, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name |

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-11(2)23-15-7-5-14(6-8-15)18(22)21-19-20-16-10-12(3)9-13(4)17(16)24-19/h5-11H,1-4H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAOGORNDDSUKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B3002421.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B3002423.png)

![3,9-dimethyl-1-(2-piperidin-1-ylethyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3002426.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B3002429.png)

![5-((4-Fluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002430.png)

![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3002437.png)

![(1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol](/img/structure/B3002440.png)

![1-(4-ethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3002442.png)